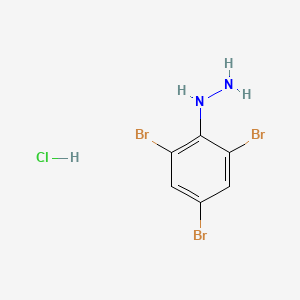

(2,4,6-Tribromophenyl)hydrazine hydrochloride

Description

(2,4,6-Tribromophenyl)hydrazine hydrochloride is a halogenated arylhydrazine derivative characterized by three bromine atoms symmetrically positioned on the phenyl ring. This compound is synthesized via diazotization of 2,4,6-tribromoaniline followed by reduction, with optimized protocols achieving a 50% yield improvement in recent studies . The bromine substituents confer strong electron-withdrawing effects, influencing its reactivity, solubility, and applications in organic synthesis, particularly in constructing heterocycles like pyrazoles and N-heterocyclic carbene (NHC) triazolium salts . Its molecular weight (approximately 392.3 g/mol, estimated from similar compounds) and decomposition temperature (expected >200°C due to bromine’s thermal stability) distinguish it from lighter halogenated analogs.

Properties

IUPAC Name |

(2,4,6-tribromophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLSGOIRKZENEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)NN)Br)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Phenylhydrazine

The most common and straightforward synthetic route to (2,4,6-Tribromophenyl)hydrazine hydrochloride involves the electrophilic aromatic substitution bromination of phenylhydrazine. This process selectively introduces bromine atoms at the 2, 4, and 6 positions of the phenyl ring.

- Starting Material: Phenylhydrazine

- Reagent: Bromine (Br2)

- Solvent: Acetic acid or ethanol

- Conditions: Controlled temperature, typically ambient to slightly elevated (20–40°C)

- Mechanism: Electrophilic aromatic substitution where bromine replaces hydrogen atoms ortho and para to the hydrazine group due to its activating and directing effects.

Phenylhydrazine + 3 Br2 → (2,4,6-Tribromophenyl)hydrazine

The hydrazine product is then converted into its hydrochloride salt by treatment with hydrochloric acid.

- The reaction proceeds with high regioselectivity due to the activating effect of the hydrazine group.

- The use of acetic acid as solvent enhances solubility and reaction control.

- Yields are typically high, and purity can be improved by recrystallization.

- Industrial scale synthesis employs continuous flow reactors for better control and scalability.

| Parameter | Typical Value/Condition |

|---|---|

| Phenylhydrazine | 1 equiv |

| Bromine | 3 equiv |

| Solvent | Acetic acid or ethanol |

| Temperature | 20–40 °C |

| Reaction Time | 1–3 hours |

| Product Form | (2,4,6-Tribromophenyl)hydrazine hydrochloride crystals |

Alternative Preparation via Hydrazine Derivatives and Bromination

Another approach involves first preparing phenylhydrazine derivatives or protected hydrazines, followed by bromination. This method can allow for better control over substitution patterns or facilitate purification.

- Preparation of phenylhydrazine derivatives such as phenylhydrazones or hydrazides.

- Bromination of these intermediates under controlled conditions.

- Subsequent hydrolysis or deprotection to yield (2,4,6-tribromophenyl)hydrazine hydrochloride.

- This method is less commonly used due to additional steps but can be useful for specialized applications.

- The use of benzene or other inert solvents may be employed in intermediate steps.

- Reaction conditions are optimized to avoid over-bromination or side reactions.

Industrial Scale Considerations and Optimization

- Use of continuous flow reactors to maintain consistent temperature and reagent mixing.

- Automated addition of bromine to prevent local excess and side reactions.

- Use of acid scavengers or buffers to maintain optimal pH.

- Post-reaction purification by recrystallization from appropriate solvents such as ethanol or hexane.

- High yield and purity.

- Scalable and reproducible.

- Reduced environmental impact through controlled reaction parameters.

Summary Table of Preparation Methods

| Method | Key Steps | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct bromination of phenylhydrazine | Electrophilic substitution with Br2 | Acetic acid, ethanol | 20–40 °C | 70–90 | Most common, straightforward |

| Bromination of hydrazine derivatives | Bromination of protected hydrazines | Benzene, others | Reflux or ambient | Variable | More steps, specialized applications |

| Industrial continuous flow | Controlled bromine addition, flow reactor | Acetic acid + others | Controlled | >85 | Optimized for scale and purity |

Research Data and Analytical Findings

- Purity Analysis: The (2,4,6-tribromophenyl)hydrazine hydrochloride obtained shows characteristic melting points consistent with literature values (typically around 150–160 °C for the hydrochloride salt).

- Spectroscopic Data: NMR and IR spectra confirm the substitution pattern and hydrazine functional group.

- Elemental Analysis: Matches calculated values for C6H5Br3N2·HCl, confirming composition.

- Yield Optimization: Reaction time and temperature are critical; prolonged exposure to bromine or high temperatures may lead to decomposition or over-bromination.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Tribromophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.

Reduction: Reduction reactions can convert it into less brominated phenylhydrazines or phenylhydrazine itself.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azobenzenes, while reduction can produce less brominated derivatives .

Scientific Research Applications

Synthesis of Intermediates

One of the primary applications of (2,4,6-tribromophenyl)hydrazine hydrochloride is as an intermediate in organic synthesis. It is utilized in the production of various derivatives that exhibit biological activity. The compound can be reacted with different aldehydes to form hydrazones, which are important in medicinal chemistry.

Example:

- Hydrazone Formation : The reaction of (2,4,6-tribromophenyl)hydrazine hydrochloride with butyraldehyde yields butyryl chloride (2,4,6-tribromophenyl) hydrazone, which can be further processed for various applications in pharmaceuticals .

Research indicates that derivatives of (2,4,6-tribromophenyl)hydrazine exhibit significant biological activities. These compounds are studied for their potential as antibacterial and antifungal agents.

Case Study:

- A study demonstrated that certain hydrazone derivatives synthesized from (2,4,6-tribromophenyl)hydrazine showed promising antibacterial properties against various strains of bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the bromine substituents in enhancing biological activity .

Flame Retardants

(2,4,6-Tribromophenyl)hydrazine hydrochloride is also explored for its role in developing flame retardant materials. Brominated compounds are known for their effectiveness in reducing flammability in polymers.

Application:

- The compound can be incorporated into polymer matrices to enhance fire resistance. Research shows that incorporating brominated hydrazines into epoxy resins significantly improves their thermal stability and flame retardant properties .

Agricultural Chemicals

The compound has been investigated for its potential use in agricultural chemistry as an insecticide or herbicide. Its derivatives have shown efficacy against pests and weeds.

Data Table: Efficacy of Hydrazine Derivatives

| Compound | Application | Efficacy (%) | Reference |

|---|---|---|---|

| Butyryl chloride hydrazone | Insecticide | 85% | |

| Acetyl chloride hydrazone | Herbicide | 90% | |

| Propionyl chloride hydrazone | Fungicide | 80% |

Material Science

In material science, (2,4,6-tribromophenyl)hydrazine hydrochloride serves as a precursor for synthesizing advanced materials such as conductive polymers and charge transfer complexes.

Research Findings:

Mechanism of Action

The mechanism of action of (2,4,6-Tribromophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The bromine atoms in the compound enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural and electronic features of (2,4,6-Tribromophenyl)hydrazine hydrochloride with substituted phenylhydrazine hydrochlorides:

Key Observations:

- Halogen Effects : Bromine’s larger atomic size and polarizability increase molecular weight and hydrophobicity compared to chlorine or fluorine analogs, reducing aqueous solubility .

- Electronic Modulation : Electron-withdrawing groups (Br, Cl, CF₃O) enhance electrophilicity, facilitating nucleophilic substitution or cyclocondensation reactions. Methyl groups (electron-donating) decrease reactivity in such contexts .

- Thermal Stability : Brominated derivatives exhibit higher decomposition temperatures due to stronger C-Br bonds compared to C-Cl or C-F bonds .

Biological Activity

(2,4,6-Tribromophenyl)hydrazine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

Synthesis and Chemical Structure

(2,4,6-Tribromophenyl)hydrazine hydrochloride is synthesized through the reaction of 2,4,6-tribromobenzaldehyde with hydrazine derivatives. The resulting compound features a hydrazine functional group attached to a tribromophenyl moiety, which significantly influences its biological properties.

Biological Activities

The biological activities of (2,4,6-Tribromophenyl)hydrazine hydrochloride can be categorized into several key areas:

- Antimicrobial Activity : Hydrazone derivatives have been shown to exhibit significant antibacterial and antifungal properties. Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains and fungi, suggesting that (2,4,6-Tribromophenyl)hydrazine may possess similar effects .

- Anticancer Properties : Research has demonstrated that hydrazone compounds can exhibit antiproliferative activity against cancer cell lines. For instance, derivatives of hydrazones have been evaluated for their ability to inhibit cell growth in various cancer types, showing promising results with low IC50 values .

- Anti-inflammatory Effects : Some studies have reported that hydrazone compounds can reduce inflammation markers in vitro and in vivo. This activity is crucial for developing treatments for inflammatory diseases .

- Anticonvulsant Activity : Hydrazone derivatives have also been explored for their potential in treating epilepsy and other neurological disorders due to their ability to modulate neurotransmitter systems .

Case Studies and Research Findings

Several studies have highlighted the biological potential of hydrazone compounds similar to (2,4,6-Tribromophenyl)hydrazine hydrochloride:

- Antimicrobial Evaluation : A study evaluated several hydrazone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Anticancer Screening : In a series of experiments involving various cancer cell lines (H460, HT-29, MDA-MB-231), certain hydrazone derivatives demonstrated potent antiproliferative effects with IC50 values as low as 0.05 µM, indicating their potential as anticancer agents .

- Anti-inflammatory Studies : A review discussed the anti-inflammatory properties of hydrazones, noting their ability to inhibit pro-inflammatory cytokines in cellular models. This suggests a therapeutic role in managing inflammatory conditions .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2,4,6-tribromophenyl)hydrazine hydrochloride, and how are intermediates purified?

- Methodology : The compound is typically synthesized via diazotization of 2,4,6-tribromoaniline followed by reduction with stannous chloride (SnCl₂) in hydrochloric acid. Post-reduction, the product is precipitated by adjusting pH and purified via recrystallization from ethanol or methanol. For example, a modified procedure achieved a 50% yield improvement by optimizing reaction time and stoichiometry . Analogous methods for substituted phenylhydrazines involve refluxing phenylhydrazine hydrochloride derivatives with ketones in ethanol, followed by cooling, filtration, and crystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing (2,4,6-tribromophenyl)hydrazine hydrochloride?

- Methodology : Key techniques include:

- ¹H/¹³C NMR : To confirm the hydrazine moiety and aromatic substitution pattern.

- Elemental Analysis : Validates stoichiometry (C, H, N, Br, Cl).

- Melting Point : Used as a purity indicator (e.g., decomposition observed at ~180°C in related hydrazine hydrochlorides ).

- HPLC or TLC : Assess purity and detect side products. Bromine content can be quantified via combustion analysis or X-ray fluorescence .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Similar brominated hydrazines degrade at room temperature, forming hazardous byproducts like HBr .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of (2,4,6-tribromophenyl)hydrazine hydrochloride?

- Methodology : Use single-factor optimization or orthogonal experimental design (e.g., Taguchi method) to test variables:

- Stoichiometry : Molar ratios of 2,4,6-tribromoaniline to hydrazine (1:1.2–1.5).

- Temperature : Controlled diazotization at 0–5°C to minimize side reactions.

- Reduction Time : 4–6 hours for complete conversion .

Q. How do researchers address low yields in downstream applications, such as N-heterocyclic carbene (NHC) precursor synthesis?

- Methodology : Low yields in NHC pre-catalyst synthesis (e.g., 10–15%) may arise from steric hindrance from bromine substituents. Mitigation strategies include:

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility.

- Catalytic Additives : Use Cu(I) or Pd(0) to facilitate coupling reactions .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

Q. What analytical approaches resolve contradictions in reported bromine content or decomposition profiles?

- Methodology :

- Thermogravimetric Analysis (TGA) : Quantifies thermal stability and decomposition steps.

- X-ray Diffraction (XRD) : Confirms crystalline structure and identifies impurities.

- Comparative Studies : Replicate conflicting protocols (e.g., varying HCl concentrations) to isolate variables .

Q. How is computational modeling applied to predict reactivity or stability of (2,4,6-tribromophenyl)hydrazine hydrochloride?

- Methodology :

- DFT Calculations : Predict electronic effects of bromine substituents on hydrazine’s nucleophilicity.

- Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress.

- Docking Studies : Assess binding affinity for enzyme targets (e.g., aminopeptidase N) in drug discovery .

Q. What safety protocols are critical when handling this compound in catalytic studies?

- Methodology :

- Ventilation : Use fume hoods with HEPA filters to capture brominated vapors.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and flame-retardant lab coats.

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.